Azido-PEG4-oxazolidin-2-one
Description
Contextualizing Azido-PEG4-oxazolidin-2-one as a Multifunctional Chemical Entity
This compound is a heterobifunctional chemical linker designed for advanced applications in molecular science. It serves as a molecular bridge, incorporating three distinct chemical functionalities onto a single, discrete-length scaffold. This compound is specifically engineered to connect different molecular entities, such as biomolecules, small-molecule drugs, or material surfaces, with high precision and control. Its structure features an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and an oxazolidin-2-one ring, each providing a unique reactive handle for sequential or orthogonal chemical modifications. The defined structure and multifunctional nature of this compound make it a valuable reagent in the construction of complex molecular architectures.
| Property | Value |
| Chemical Formula | C13H24N4O6 |
| Molar Mass | 332.35 g/mol |
| CAS Number | 1919045-03-6 |
**1.2. Overview of Distinct Reactive Functionalities
The utility of this compound stems from the specific reactivity of its constituent parts, which can be addressed independently in chemical synthesis.
The terminal azide group (N₃) is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide is valued for being small, metabolically stable, and virtually absent in biological systems, which prevents competing side reactions. wikipedia.orgmdpi.com Its primary role is to participate in highly selective ligation reactions. ru.nl
Two prominent examples of azide-based bioorthogonal ligations are:
Azide-Alkyne Cycloadditions : This is the most common application, often referred to as "click chemistry". nih.gov The azide reacts with an alkyne to form a stable triazole ring. This reaction can be catalyzed by copper(I) (CuAAC), which is highly efficient, or it can proceed without a metal catalyst using a strained cyclooctyne (B158145) (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC), a method preferred for live-cell applications due to the toxicity of copper. wikipedia.orgnih.govacs.org
Staudinger Ligation : This reaction occurs between an azide and a specifically engineered phosphine (B1218219). acs.orgnih.gov The initial reaction forms an aza-ylide intermediate, which then rearranges to produce a stable amide bond. wikipedia.orgnih.gov While a foundational bioorthogonal reaction, it generally has slower kinetics compared to click chemistry. acs.org
| Ligation Method | Reactive Partner | Key Features | Typical Application |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High reaction rate and yield; requires copper catalyst. nih.gov | In vitro bioconjugation, materials synthesis. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for live-cell imaging; avoids cellular toxicity. wikipedia.orgacs.org | Labeling biomolecules in living systems. |
| Staudinger Ligation | Engineered Phosphine | Forms a native amide bond; slower kinetics. acs.orgnih.gov | Protein modification, cell surface labeling. nih.gov |
The oxazolidin-2-one is a five-membered heterocyclic ring containing both nitrogen and oxygen. wikipedia.org This moiety provides a second site for chemical modification, which is orthogonal to the azide's reactivity. The term "orthogonal" implies that the reaction conditions used to modify the oxazolidin-2-one will not affect the azide group, and vice versa, allowing for controlled, stepwise functionalization.
The oxazolidin-2-one ring can be functionalized in several ways. For instance, the nitrogen atom of the ring can participate in N-arylation reactions, often catalyzed by copper. broadpharm.com Additionally, the ring itself can undergo ring-opening reactions when treated with certain nucleophiles, providing another route for conjugation. In the broader context of organic synthesis, oxazolidinones are famously used as "Evans auxiliaries" to direct stereoselective reactions, highlighting their versatility as a functional group. wikipedia.org This latent reactivity makes the oxazolidin-2-one a stable but activatable handle for introducing additional molecular complexity.
Key properties conferred by the PEG spacer include:
Hydrophilicity : The repeating ether units form hydrogen bonds with water, significantly increasing the aqueous solubility of the molecule and any hydrophobic entities attached to it. chempep.comthermofisher.comnih.gov
Biocompatibility and Low Immunogenicity : PEG is well-tolerated in biological systems and generally does not elicit an immune response, making it ideal for in vivo applications. chempep.comthermofisher.com
Flexibility and Steric Hindrance Reduction : The PEG chain is highly flexible, providing conformational freedom and preventing steric hindrance between the conjugated partners. thermofisher.com
Pharmacokinetic Improvement : In therapeutic applications, PEGylation (the attachment of PEG chains) is a well-established strategy to prolong the circulation time of drugs in the bloodstream and protect them from enzymatic degradation. nih.govnih.govresearchgate.net
The use of a discrete-length PEG4 linker ensures uniformity in the final conjugate, providing precise control over the distance between the two ends of the linker. thermofisher.com
Significance in Contemporary Chemical Biology, Organic Synthesis, and Materials Science Research
The unique combination of an azide, a PEG spacer, and an oxazolidin-2-one makes this compound a powerful tool across multiple scientific disciplines.
Chemical Biology : In chemical biology, the primary application is the precise labeling and tracking of biomolecules. acs.org Researchers can use the azide for bioorthogonal "click" reactions to attach fluorescent dyes or affinity tags to proteins, glycans, or nucleic acids within a living cell. mdpi.comnih.gov The hydrophilic PEG spacer ensures that the conjugate remains soluble and that the attached tag does not interfere with the biomolecule's function. thermofisher.com This enables detailed studies of biological processes in real time. wikipedia.org
Organic Synthesis : As a building block in organic synthesis, this compound offers a pre-packaged, multifunctional scaffold. It allows for the convergent synthesis of complex molecules where different fragments can be attached sequentially and orthogonally. For example, a biomolecule could be attached via the azide, while a small-molecule drug or imaging agent is attached via the oxazolidin-2-one. This modular approach simplifies the synthesis of sophisticated constructs like antibody-drug conjugates (ADCs) or targeted probes. nih.gov
Materials Science : In materials science, PEG linkers are used to modify surfaces, rendering them biocompatible and resistant to non-specific protein adsorption. chempep.com this compound can be used to functionalize nanoparticles, quantum dots, or sensor surfaces. The azide group allows the material to be "clicked" onto a surface or another molecule, while the oxazolidin-2-one remains available for the subsequent attachment of a targeting ligand or other functional moiety. tcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O6/c14-16-15-1-4-19-7-9-21-11-12-22-10-8-20-5-2-17-3-6-23-13(17)18/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWHKLBYQKZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181528 | |
| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919045-03-6 | |
| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies of Azido Peg4 Oxazolidin 2 One
Foundational Synthesis of Azido-PEG4-oxazolidin-2-one
The foundational synthesis of this compound is a multi-step process that requires precise control over sequential reactions to install the distinct functional groups onto the PEG scaffold. A logical and commonly employed strategy involves the initial synthesis of a heterobifunctional PEG chain, which is then elaborated to form the final product.
Precursor Synthesis and Intermediate Derivatization
The synthesis typically commences with a symmetrical tetraethylene glycol molecule. A key strategy is the desymmetrization of this precursor to allow for the orthogonal functionalization of its two terminal hydroxyl groups. nih.gov
A plausible and efficient pathway involves the following key transformations:
Monofunctionalization : Tetraethylene glycol is reacted with a sulfonylating agent, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), under controlled conditions to favor the formation of the mono-tosylated or mono-mesylated PEG derivative. This step activates one hydroxyl group, making it an excellent leaving group for subsequent nucleophilic substitution. mdpi.com
Azide (B81097) Installation : The resulting mono-activated PEG intermediate is then treated with an azide source, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction displaces the tosylate or mesylate group to yield α-azido-ω-hydroxy-tetraethylene glycol (Azido-PEG4-OH). mdpi.commdpi.com This intermediate is crucial as it contains the required azide handle and a free hydroxyl group for the subsequent formation of the oxazolidinone ring.
Epoxidation : The terminal hydroxyl group of Azido-PEG4-OH can be converted into an epoxide. This is typically achieved by reaction with epichlorohydrin (B41342) under basic conditions, yielding an azido-PEG4-glycidyl ether. This epoxide is a key electrophilic intermediate for constructing the oxazolidinone ring.
An alternative and highly effective route to a key precursor is the regioselective ring-opening of an epoxide with an azide nucleophile. cmu.eduresearchgate.net For instance, reacting glycidol (B123203) with NaN₃ can produce 1-azido-2,3-propanediol. The primary hydroxyl group of this molecule could then be PEGylated, followed by activation of the secondary hydroxyl group to facilitate cyclization.
Strategies for PEG Chain Integration and Functionalization
The integration of the PEG chain is fundamental to the linker's properties. The use of discrete, monodisperse oligo(ethylene glycol) units, such as tetraethylene glycol, is critical for producing a final product with a defined length and molecular weight, which is essential for reproducibility in applications like drug delivery. nih.gov
The formation of the oxazolidinone ring from the azido-PEG precursor (like the β-azido alcohol formed from epoxide opening) is the final key step. Several strategies exist for this cyclization:
Reaction with Phosgene (B1210022) Equivalents : The hydroxyl group of a β-azido alcohol can be reacted with a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. This forms a carbonyl intermediate that can cyclize. However, this often requires a prior reduction of the azide to an amine. santiago-lab.com
Cyclization of β-Amino Alcohols : A more direct approach starts with the reduction of the azide in the α-azido-ω-hydroxy-PEG intermediate to an amine (e.g., using PPh₃/H₂O via the Staudinger reaction or catalytic hydrogenation) to form a β-amino alcohol. mdpi.com This amino alcohol can then be cyclized by reacting with reagents like diethyl carbonate or CDI to form the oxazolidin-2-one ring. santiago-lab.com
Intramolecular Cyclization from Epoxides : A highly efficient method involves the reaction of an amino-PEG precursor with an epoxide like glycidyl (B131873) butyrate (B1204436) in the presence of a strong base (e.g., n-BuLi). nih.gov This opens the epoxide and forms a hydroxyl group that can subsequently cyclize to form the 5-(hydroxymethyl)oxazolidin-2-one (B1589877) core. The azide can be introduced before or after this core is formed. For example, an azide-containing amine could be used as the starting nucleophile.
A representative synthetic pathway is outlined in the table below, starting from the key Azido-PEG4-OH intermediate.
| Step | Description | Key Reagents | Typical Solvent | Plausible Yield |
|---|---|---|---|---|
| 1 | Tosylation of Tetraethylene Glycol | Tetraethylene glycol, TsCl, Pyridine | CH₂Cl₂ | ~60-70% (mono-tosylate) |
| 2 | Azidation | Ts-PEG4-OH, NaN₃ | DMF | >95% |
| 3 | Epoxidation | Azido-PEG4-OH, Epichlorohydrin, NaOH | Dioxane/H₂O | ~70-80% |
| 4 | Amine Opening & Cyclization | Azido-PEG4-epoxide, NH₃ (or protected amine), then heat | MeOH | ~50-60% (over 2 steps) |
Advancements in Chemical Synthesis Protocols
Yield Optimization and Purity Enhancement Techniques
The purification of PEGylated molecules is non-trivial due to their physical properties. High-performance liquid chromatography (HPLC) is often required. Several techniques are employed to isolate the desired product and remove starting materials, by-products, and oligomeric impurities. pharmiweb.com
| Technique | Principle of Separation | Application Notes |
|---|---|---|
| Size-Exclusion Chromatography (SEC) | Separates based on hydrodynamic radius. | Effective for removing smaller, non-PEGylated impurities or unreacted starting materials. pharmiweb.comresearchgate.net |
| Ion-Exchange Chromatography (IEX) | Separates based on net charge. The PEG chain can shield charges on the molecule. | Useful for separating PEGylated species from unreacted starting materials if there is a charge difference. Can sometimes resolve positional isomers. researchgate.net |
| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | Offers high resolution for purifying the final product and assessing its purity. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobic interactions under high salt conditions. | Can be a powerful supplementary method to IEX for resolving challenging mixtures of PEGylated isomers. nih.gov |
Exploration of Alternative Synthetic Routes
Research into alternative synthetic strategies aims to reduce the number of steps, avoid harsh reagents, or improve stereochemical control. One alternative approach involves an intramolecular cyclization of an appropriate precursor. For example, a β-hydroxy acid derived from the Azido-PEG4 chain could undergo a Curtius rearrangement, followed by in-situ trapping of the resulting isocyanate by the hydroxyl group to form the oxazolidinone ring. mdpi.com This method can provide excellent stereocontrol if a chiral β-hydroxy acid is used.
Another strategy involves the cycloaddition of epoxides with isocyanates, which can be performed on solid-phase supports, potentially allowing for more streamlined purification and library synthesis. nih.gov A route could be envisioned where an azido-PEG-isocyanate is reacted with a simple epoxide to form the ring system directly.
A further innovative approach is the reaction between epoxides and carbamates, catalyzed by heterogeneous catalysts like binary Mg/Fe oxides. ionike.com This phosgene-free method offers advantages in terms of catalyst recovery and milder reaction conditions. An Azido-PEG4-carbamate could potentially be reacted with an epoxide to generate the target structure in a more sustainable manner. ionike.com
Derivatization for Tailored Reactivity and Specificity
The bifunctional nature of this compound allows for selective derivatization at two distinct points, enabling the construction of complex molecular architectures through orthogonal or sequential conjugation strategies.
The primary and most utilized reaction of the azide group is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a highly stable triazole ring. nih.gov This "click chemistry" reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for bioconjugation under mild, aqueous conditions. nih.gov
The oxazolidinone ring offers more nuanced reactivity. It can be considered a stable cyclic carbamate (B1207046).
Ring-Opening to β-Amino Alcohols : Under hydrolytic conditions (e.g., with LiOH), the exocyclic acyl group of an N-acylated oxazolidinone can be cleaved. uwindsor.ca More vigorous conditions can open the oxazolidinone ring itself to reveal the parent β-amino alcohol. epo.org This unmasks two new functional groups—an amine and an alcohol—for further derivatization.
Reactivity as a Nucleophile : The nitrogen of the oxazolidinone ring can be N-arylated using palladium-catalyzed cross-coupling reactions, allowing for the attachment of aromatic moieties. broadpharm.comorganic-chemistry.org
Electrophilic Activation : The oxazolidinone ring can be activated to react with nucleophiles. For example, the N-acyl derivatives of Evans oxazolidinones are well-known chiral auxiliaries where the exocyclic carbonyl is attacked by nucleophiles. santiago-lab.com While the N-H of the parent oxazolidinone is less reactive, it can be deprotonated and functionalized.
This dual reactivity allows for planned, stepwise syntheses. For example, a biomolecule containing an alkyne can first be attached via click chemistry to the azide terminus. Subsequently, the oxazolidinone ring can be opened or otherwise modified to attach a second molecule of interest, such as a fluorescent dye or a different targeting ligand.
| Functional Group | Reaction Type | Reactant Example | Resulting Linkage | Key Application |
|---|---|---|---|---|
| Azide | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole | Bioconjugation, ADC Synthesis nih.gov |
| Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) (e.g., DBCO) | 1,2,3-Triazole | Copper-free bioconjugation in vivo mdpi.com |
| Oxazolidinone | Ring-Opening Hydrolysis | LiOH / H₂O | β-Amino alcohol | Unmasking amine and hydroxyl groups epo.org |
| Oxazolidinone | N-Arylation | Aryl Bromide, Pd Catalyst | N-Aryl Bond | Attaching aromatic structures organic-chemistry.org |
Chemical Modifications of the Azide Group
The azide moiety (N₃) is a cornerstone of modern bioconjugation due to its stability and specific reactivity in a select number of highly efficient reactions, often referred to as click chemistry. medchemexpress.com This functional group is prized for its chemical orthogonality, meaning it does not typically react with biological functional groups, ensuring that conjugation occurs only at the intended site. nih.gov
Key derivatization strategies for the azide group include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction involving azides. It facilitates the covalent linking of the azide group with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govacs.org The resulting triazole linkage is exceptionally stable to hydrolysis, oxidation, and reduction. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent concerns about copper cytotoxicity in living systems, SPAAC was developed as a copper-free alternative. researchgate.net This reaction utilizes a strained cyclooctyne, such as dibenzoazacyclooctyne (DBCO), which reacts spontaneously with the azide group without the need for a catalyst. nih.govnih.gov SPAAC has become a powerful tool for labeling molecules on the surface of living cells and for creating complex protein fusions. researchgate.net
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered phosphine (B1218219) (e.g., a triarylphosphine bearing an ortho-ester group). The process results in the formation of a stable amide bond. It is another example of a bioorthogonal reaction that proceeds under mild, aqueous conditions, making it suitable for modifying biomolecules. lumiprobe.com
| Reaction Type | Reactant Partner | Key Catalyst/Condition | Resulting Linkage | Primary Advantage |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,2,3-Triazole | High efficiency and reaction rate. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN) | No catalyst required (bioorthogonal). | 1,2,3-Triazole | Copper-free, suitable for live-cell applications. nih.gov |
| Staudinger Ligation | Engineered Phosphine | No catalyst required. | Amide Bond | Forms a native-like amide linkage. lumiprobe.com |
Structural Adjustments to the Oxazolidin-2-one Ring for Altered Reactivity
The oxazolidin-2-one ring is a stable heterocycle that also serves as a versatile reactive handle, offering conjugation possibilities that are orthogonal to the azide group's chemistry. Its reactivity can be modulated through structural modifications.
Ring-Opening Reactions: The oxazolidin-2-one moiety can undergo ring-opening reactions, particularly with nucleophiles. For instance, it can react with amines under certain conditions to form carbamate linkages, providing a method for conjugating the linker to proteins or other amine-containing molecules. Acid-catalyzed ring-opening with alcohols is another effective strategy for creating 2-amino ethers, a transformation whose outcome is significantly influenced by the nature of the alcohol used. acs.org
Substitution on the Ring: The reactivity and properties of the oxazolidinone ring can be altered by introducing substituents. For example, fluorinated analogs can exhibit increased electrophilicity. The strategic placement of substituents is also fundamental to the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis, where they guide the stereochemical outcome of reactions like alkylations and aldol (B89426) additions. bath.ac.uk
Use as a Ligand: The oxazolidin-2-one group can function as an efficient ligand in metal-catalyzed reactions. It has been noted for its role in the copper-catalyzed N-arylation of various nitrogen-containing heterocycles, such as pyrroles and indoles, expanding its synthetic utility beyond simple conjugation. broadpharm.com
| Modification/Reaction | Reagents/Conditions | Outcome | Application Focus |
|---|---|---|---|
| Nucleophilic Ring-Opening | Amines, Alcohols (with acid/base catalysis) | Carbamate or 2-Amino Ether formation | Orthogonal conjugation to biomolecules. acs.org |
| Ring Substitution | Introduction of various functional groups (e.g., fluorine) | Altered electrophilicity and stereochemical control. | Fine-tuning reactivity, chiral synthesis. bath.ac.uk |
| Ligand for Catalysis | Copper catalyst, Arylating agent | Facilitates N-arylation of other molecules. | Advanced synthetic transformations. broadpharm.com |
Variations in PEG Chain Length and Architecture for Diverse Applications
The polyethylene (B3416737) glycol (PEG) spacer is critical to the function of bifunctional linkers. purepeg.com In this compound, the "PEG4" denotes a discrete chain of four ethylene (B1197577) glycol units. Modifying the length and architecture of this PEG chain is a key strategy for optimizing the linker for different biological contexts. asinex.com
Impact of PEG Chain Length: The length of the PEG linker significantly influences the physicochemical properties of the conjugate.
Solubility and Stability: Increasing the PEG chain length generally enhances the water solubility of hydrophobic molecules, which is crucial for their administration and biocompatibility in aqueous biological environments. broadpharm.com Longer PEG chains can also shield conjugated molecules from enzymatic degradation, thereby improving their stability and circulation half-life. broadpharm.com
Steric Hindrance and Targeting: The linker length must be carefully optimized for targeted applications. A longer PEG chain (e.g., PEG12, PEG24) can provide greater spatial separation, which may be necessary to extend a targeting ligand away from the surface of a nanocarrier to avoid steric hindrance and facilitate better interaction with its cellular receptor. nih.govdovepress.com Conversely, some studies suggest that a shorter linker may afford a more favorable receptor-ligand interaction by limiting the conformational freedom of the ligand. dovepress.com
Impact of PEG Architecture:
Linear vs. Branched: While this compound is a linear linker, related strategies employ branched PEG architectures. Branched linkers can be synthesized to allow for the attachment of multiple payloads, such as several drug molecules or fluorophores. nih.gov This approach can enhance the potency of antibody-drug conjugates or improve the signal-to-noise ratio in fluorescence imaging experiments. nih.gov
| Parameter | Effect | Application Implication |
|---|---|---|
| Increasing Chain Length (e.g., PEG4 to PEG12) | Increases hydrodynamic size, solubility, and "stealth" properties. broadpharm.comnih.gov | Improved pharmacokinetics, reduced immunogenicity, and enhanced tumor accumulation in some in vivo models. broadpharm.comdovepress.com |
| Optimizing Chain Length | Balances steric hindrance with ligand-receptor binding affinity. nih.gov | Crucial for effective targeting of specific cell surface receptors. dovepress.com |
| Branched Architecture | Allows for attachment of multiple functional molecules. nih.gov | Increases drug-to-antibody ratio (DAR) in ADCs or enhances signal in imaging probes. nih.gov |
Advanced Bioconjugation and Bioorthogonal Ligation Applications
Azide-Mediated Click Chemistry Strategies
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for complex biological environments glenresearch.com. The azide (B81097) group of Azido-PEG4-oxazolidin-2-one is a key participant in two of the most prominent click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These strategies offer distinct advantages for molecular assembly and the labeling of biological systems.
The CuAAC reaction is a powerful method for covalently linking molecules, uniting an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring nih.govrsc.org. This reaction is characterized by its high efficiency and unique bio-orthogonality, as neither azide nor terminal alkyne groups are typically found in natural biological systems glenresearch.com. The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which dramatically accelerates the rate and controls the regioselectivity of the cycloaddition nih.govwikipedia.org. This compound serves as the azide-containing component in this reaction, enabling its conjugation to a variety of alkyne-modified molecules, including proteins, peptides, and nucleic acids medchemexpress.comvectorlabs.com.
The Cu(I) catalyst is prone to oxidation and can be toxic to living systems, necessitating the use of chelating ligands to stabilize the catalytic species and enhance reaction performance glenresearch.comnih.gov. These ligands accelerate the reaction and protect sensitive biomolecules from oxidative damage caused by reactive oxygen species that can be generated under CuAAC conditions nih.govjenabioscience.com. A variety of water-soluble ligands have been developed to improve CuAAC for bioconjugation. The oxazolidin-2-one group present in the this compound molecule itself can function as an efficient ligand for copper-catalyzed reactions broadpharm.com. Other widely used ligands include tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA), which are noted for their ability to stabilize Cu(I) and improve reaction kinetics nih.govresearchgate.net. More recent developments include fluorous-tagged ligands like FBTTBE, which demonstrate superior catalytic efficiency and allow for the easy removal of the copper catalyst post-reaction via fluorous solid-phase extraction (F-SPE) nih.gov.
| Ligand | Key Features | Primary Application Benefit | Reference |
|---|---|---|---|
| THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility, superior protection against oxygen. | Ideal for aqueous bioconjugation systems. | researchgate.net |
| TBTA (tris(benzyltriazolylmethyl)amine) | Effective Cu(I) stabilization, though less water-soluble than THPTA. | Used to prevent DNA damage from copper ions. | glenresearch.com |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Promotes high reaction efficiency, sometimes allowing for lower copper concentrations. | Optimizing reaction rates and minimizing catalyst load. | jenabioscience.com |
| FBTTBE (fluorous tagged tris(triazolylmethyl)amine-based ligand) | High catalytic efficiency and enables easy removal of copper catalyst via F-SPE. | Synthesis of bioconjugates requiring high purity (e.g., radiolabeled peptides). | nih.gov |
Optimizing the CuAAC catalytic system is critical for successful bioconjugation, especially when working with delicate biomolecules at low concentrations nih.govjenabioscience.com. A generally applicable procedure involves generating the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent wikipedia.orgjenabioscience.com. Sodium ascorbate (B8700270) is the most common and convenient reducing agent for this purpose nih.govjenabioscience.com.
Key parameters for optimization include:
Copper Concentration : Concentrations should generally be maintained between 50 and 100 µM to achieve sufficient reaction rates without excessive toxicity nih.govjenabioscience.com.
Ligand-to-Copper Ratio : At least five equivalents of a water-soluble ligand (like THPTA) relative to the copper concentration should be used. The ligand accelerates the reaction and acts as a sacrificial reductant, protecting biomolecules from oxidative damage nih.govnih.gov.
Use of Additives : Byproducts of ascorbate oxidation can lead to unwanted side reactions with proteins. Additives like aminoguanidine (B1677879) can be included to capture these reactive byproducts without inhibiting the CuAAC reaction nih.govjenabioscience.com.
Order of Reagent Addition : To prevent premature and undesirable reactions, the recommended practice is to first mix the CuSO₄ with the ligand, add this solution to the mixture of azide and alkyne substrates, and finally initiate the reaction by adding sodium ascorbate jenabioscience.com.
While highly efficient, the cytotoxicity of the copper catalyst in CuAAC limits its application in living cells and organisms nih.govbionordika.fi. To overcome this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free click reaction nih.gov. In SPAAC, the azide group of a molecule like this compound reacts with a strained cyclooctyne (B158145) vectorlabs.com. The reaction is driven by the release of high ring strain (approximately 18 kcal/mol) in the cyclooctyne, which allows the cycloaddition to proceed rapidly at physiological temperatures without the need for a catalyst nih.govjcmarot.com. This biocompatibility makes SPAAC an invaluable tool for labeling biomolecules in their native environments, including on the surface of and inside living cells vectorlabs.comjcmarot.com.
The advancement of SPAAC has been driven by the rational design and synthesis of various strained alkyne reagents. The goal is to maximize reaction kinetics while ensuring the alkyne is stable enough to be handled and used in biological systems magtech.com.cn. Several classes of cyclooctynes have been developed, each with distinct reactivity and properties. Early cyclooctynes were followed by more reactive dibenzocyclooctyne (DBCO) derivatives, which exhibit faster kinetics vectorlabs.com. Further modifications, such as the introduction of fluorine atoms to create difluorinated cyclooctynes (DIFO), or the oxidation of a hydroxyl group to a ketone on the cyclooctyne ring, have been shown to further increase reaction rates magtech.com.cnnih.gov. These developments have created a toolbox of strained alkynes that can be selected based on the specific requirements of an experiment.
| Alkyne Counterpart | Abbreviation | Key Characteristics | Reference |
|---|---|---|---|
| Dibenzocyclooctyne | DBCO / DIBO | High reactivity and stability; widely used for live-cell imaging and bioconjugation. | vectorlabs.comnih.gov |
| Difluorinated Cyclooctyne | DIFO | Rapidly reacts with azides in living cells without a copper catalyst. | magtech.com.cn |
| Bicyclononyne | BCN | Offers a balance of high stability and good reactivity. | magtech.com.cn |
| Azadibenzocyclooctyne | ADIBO | One of the fastest reacting cyclooctynes, enabling rapid labeling. | nih.gov |
The bioorthogonal nature of SPAAC allows it to proceed in complex biological milieu without interfering with native biochemical processes, making it exceptionally well-suited for applications under mild, physiological conditions jcmarot.comnih.gov. It has been widely adopted for live-cell labeling, in vivo imaging, and the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) bionordika.fivectorlabs.comnih.gov. By incorporating an azide-bearing metabolic precursor into cells, specific classes of biomolecules, such as glycans or proteins, can be tagged. Subsequent reaction with a cyclooctyne-linked probe (e.g., a fluorophore or biotin) via SPAAC allows for their visualization or isolation nih.govresearchgate.net. This strategy has been used to study glycoconjugate biosynthesis and to identify cellular defects in glycosylation researchgate.net. The ability to form covalent bonds with high specificity in living systems under gentle conditions has established SPAAC as a powerful technique in chemical biology and materials science jcmarot.com.
Development of Bioorthogonal Probes and Labeling Tools
This compound serves as a valuable building block for the development of bioorthogonal probes. The azide group is a key functional handle in bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes nih.gov. Azides are particularly favored due to their small size, stability, and lack of reactivity towards endogenous biological functionalities nih.gov.
The primary application of the azide moiety in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry nih.gov. This reaction forms a stable triazole linkage with molecules containing a terminal alkyne medchemexpress.comaxispharm.combroadpharm.com. By using this compound, researchers can introduce an oxazolidinone group onto a specific biological target that has been pre-labeled with an alkyne. This two-step strategy allows for the precise labeling of proteins, nucleic acids, or other biomolecules for imaging, tracking, or functional studies nih.govnih.gov. The compound is part of a broader class of azide-PEG linkers used extensively for bioconjugation and drug discovery axispharm.combroadpharm.com.
Oxazolidin-2-one-Mediated Conjugation Strategies
Beyond its role as a carrier for an azide handle, the oxazolidin-2-one ring is a reactive scaffold that enables distinct conjugation strategies. Its utility stems from two primary modes of reactivity: nucleophilic ring-opening and copper-catalyzed cross-coupling reactions.
Ring-Opening Reactions with Amine Nucleophiles for Covalent Linkage
The five-membered oxazolidinone ring can undergo nucleophilic attack by primary or secondary amines, leading to a ring-opening event that forges a stable, covalent bond. This reaction provides a direct method for conjugating the PEG-azide moiety to amine-containing molecules, such as proteins and peptides.
The ring-opening of an oxazolidin-2-one by an amine nucleophile proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the electrophilic carbonyl-adjacent carbons of the ring. Mechanistic studies on related systems, such as oxazolidinone-fused aziridines, suggest that these ring-opening reactions can proceed through an SN2-like pathway, which would involve an inversion of configuration at the site of attack if the carbon is stereogenic acs.org. The reaction can be influenced by factors such as the nucleophilicity of the amine and the solvent conditions researchgate.net. In some cases, the reaction may be catalyzed by acid to activate the ring system acs.org. The process ultimately results in the formation of a stable covalent linkage, typically yielding a β-amino alcohol derivative, effectively tethering the nucleophile to the PEG-azide linker.
In the context of protein and peptide modification, the primary amine nucleophiles are the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. Achieving selectivity between these sites is a common challenge in bioconjugation. The differential pKa values of the N-terminal amine versus the lysine side-chain amine can be exploited by carefully controlling the reaction pH to favor modification at a specific site. While many strategies target the N-terminus for site-specific modification escholarship.org, reactions targeting lysines are also common but can lead to heterogeneous products if multiple reactive lysines are present escholarship.org. The oxazolidinone moiety itself is recognized for its structural role within peptides, where it can be used to induce specific secondary structures like β-turns, demonstrating its compatibility with peptide architecture researchgate.netresearchgate.net. This inherent compatibility makes oxazolidinone-based linkers suitable for creating well-defined peptide and protein conjugates.
Copper-Catalyzed N-Arylation Reactions for Heterocyclic Functionalization
A distinct reactivity of the oxazolidin-2-one moiety is its participation in copper-catalyzed N-arylation reactions, often referred to as Ullmann or Goldberg-type couplings researchgate.net. In this transformation, the nitrogen atom of the oxazolidinone ring acts as a nucleophile, forming a new carbon-nitrogen bond with an aryl or heteroaryl halide. The oxazolidin-2-one itself has been identified as an efficient ligand in such copper-catalyzed reactions, facilitating the coupling process researchgate.net.
The copper-catalyzed N-arylation using an oxazolidinone is particularly effective for the functionalization of key nitrogen-containing heterocycles prevalent in biologically active molecules. This method has been successfully applied to couple oxazolidinones with aryl halides and various heterocycles, including pyrrole, imidazole, and indole (B1671886) derivatives broadpharm.comresearchgate.net.
The general reaction involves coupling the heterocycle with an aryl iodide or bromide in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a suitable base. Diamine ligands are often employed to stabilize the copper catalyst and improve reaction yields and scope organic-chemistry.orgscilit.com. This methodology provides a robust route to synthesize N-arylated heterocycles, which are important scaffolds in medicinal chemistry.
| Heterocycle | Typical Aryl Partner | Copper Source | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Pyrrole | Aryl Iodide, Aryl Bromide | CuI, CuSO₄ | Diamine Ligands (e.g., 1,2-cyclohexanediamine), Ligand-free possible | K₂CO₃, K₃PO₄, NaOH | Dioxane, Toluene, DMSO | organic-chemistry.orgresearchgate.net |
| Imidazole | Aryl Iodide, Aryl Bromide | CuI, CuBr | Diamine Ligands, Pyridin-2-yl β-ketones | K₂CO₃, Cs₂CO₃ | DMF, Dioxane, DMSO | researchgate.netorganic-chemistry.orgorganic-chemistry.org |
| Indole | Aryl Iodide, Aryl Bromide | CuI | Diamine Ligands (e.g., N,N'-dimethyl-1,2-cyclohexanediamine) | K₂CO₃, K₃PO₄ | Dioxane, Toluene | researchgate.netorganic-chemistry.orgscilit.com |
Scope and Limitations of N-Arylation in Complex Systems
The oxazolidin-2-one moiety of this compound serves as an efficient ligand in copper-catalyzed N-arylation reactions, enabling the formation of stable carbon-nitrogen bonds. This functionality is particularly useful for the modification of biomolecules containing suitable nucleophilic groups.
Scope: The copper-catalyzed N-arylation facilitated by the oxazolidinone ligand is effective for a range of nitrogen-containing heterocycles, such as indoles, imidazoles, and pyrroles. This makes it a valuable tool for the site-specific modification of proteins and peptides that contain these residues. The reaction conditions are generally mild, which is a crucial factor for maintaining the structural and functional integrity of sensitive biomolecules. The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker, making it compatible with biological reaction media.
Limitations: Despite its potential, the application of copper-catalyzed N-arylation in complex biological systems is not without its challenges. The presence of endogenous copper-binding proteins can sequester the catalyst, reducing its efficiency. Furthermore, the copper catalyst itself can be toxic to living cells, which may limit its use in in vivo applications. The reaction can also be sensitive to the presence of other nucleophiles, such as thiols (from cysteine residues), which can compete with the desired N-arylation, leading to off-target modifications. The following table summarizes key considerations for N-arylation in complex systems.
| Factor | Scope | Limitations |
| Substrate Specificity | Effective for N-arylation of indoles, imidazoles, and pyrroles. | Potential for off-target reactions with other nucleophilic residues like cysteine. |
| Catalyst | Copper-based catalysts are efficient for the reaction. | Potential for catalyst sequestration by endogenous proteins and cellular toxicity. |
| Reaction Conditions | Generally mild conditions compatible with many biomolecules. | May require optimization to avoid denaturation of sensitive proteins. |
| Aqueous Solubility | The PEG spacer improves solubility in biological media. | The overall solubility of the conjugate can still be a factor. |
Orthogonal Conjugation Methodologies Utilizing Dual Functionality
The true power of this compound lies in its dual functionality, which allows for orthogonal conjugation strategies. The azide group can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), while the oxazolidinone moiety can be used for N-arylation.
This orthogonality enables the sequential or simultaneous conjugation of different molecular entities to a central scaffold. For instance, a biomolecule could first be attached to the linker via N-arylation, followed by the attachment of a second molecule, such as a fluorescent dye or a drug, via the azide group. This approach allows for the construction of well-defined bioconjugates with precise control over the placement of each component. The bioorthogonal nature of these reactions ensures that they proceed with high efficiency and selectivity, without interfering with each other or with the biological system.
Design of Multi-Arm and Branched Conjugation Architectures
The principles of bioconjugation with this compound can be extended to the creation of more complex, multi-arm, and branched architectures. These structures are of great interest for applications such as targeted drug delivery, diagnostics, and tissue engineering.
Fabrication of Polyvalent Ligands and Scaffolds
Polyvalent ligands, which present multiple copies of a binding motif, often exhibit significantly enhanced affinity and specificity for their targets compared to their monovalent counterparts. This compound can be used as a building block in the synthesis of such polyvalent scaffolds.
By incorporating this linker into multi-arm PEG cores (e.g., 4-arm or 8-arm PEGs), it is possible to create structures with multiple azide and/or oxazolidinone functionalities. These can then be used to attach multiple copies of a targeting ligand, a therapeutic agent, or a combination of both. The PEG backbone of these scaffolds imparts favorable properties such as increased solubility and reduced immunogenicity.
A hypothetical synthetic approach to a tetravalent scaffold is outlined below:
| Step | Description | Key Reagents |
| 1 | Functionalization of a 4-arm PEG-amine core with an alkyne-containing NHS ester. | 4-arm PEG-amine, Alkyne-NHS ester |
| 2 | Conjugation of this compound to the alkyne-functionalized core via CuAAC. | Alkyne-functionalized 4-arm PEG, this compound, Cu(I) catalyst |
| 3 | Attachment of a targeting ligand to the oxazolidinone moieties via N-arylation. | Oxazolidinone-functionalized 4-arm PEG, Aryl halide-modified ligand, Copper catalyst |
| 4 | Further functionalization of the terminal azide groups with another molecule of interest. | Azide-functionalized scaffold, Alkyne-modified molecule, Cu(I) catalyst or cyclooctyne |
Controlled Assembly of Biomolecular Complexes
The orthogonal reactivity of this compound also enables the controlled assembly of complex biomolecular structures. By using this linker to connect different proteins or other biomolecules, it is possible to create well-defined multi-protein complexes with specific spatial arrangements.
For example, two different proteins could be functionalized with complementary reactive groups (e.g., one with an alkyne and the other with an aryl halide). This compound could then be used to link these two proteins together in a stepwise manner. This level of control is crucial for studying protein-protein interactions, creating artificial enzymes, and developing novel biomaterials. The defined length of the PEG4 spacer also allows for precise control over the distance between the conjugated biomolecules.
Applications in Functional Material Development and Polymer Chemistry
Integration into Polymeric Systems for Controlled Architectures
The ability to introduce specific functionalities into polymeric structures is crucial for designing materials with tailored properties. Azido-PEG4-oxazolidin-2-one serves as a critical building block for this purpose, enabling the synthesis of polymers with controlled architectures and functionalities.
This compound can be integrated into polymeric structures through various strategies. Its azide (B81097) functionality is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.com This reaction allows for the efficient coupling of the azide group with alkyne-functionalized monomers or polymers to create well-defined structures. nih.govnih.gov
For instance, Azido-PEGylated derivatives are widely used to create block copolymers. core.ac.uk In a typical "grafting-to" approach, a pre-synthesized polymer with pendant alkyne groups can be reacted with this compound to attach the PEG-oxazolidinone side chains. Conversely, in a "grafting-from" approach, the compound could be used to modify an initiator, allowing for the growth of a polymer chain from the molecule. The azide group's high selectivity and stability under various reaction conditions make it an ideal choice for such modifications. broadpharm.com
| Polymer Type | Synthesis Strategy | Role of this compound | Resulting Architecture |
| Block Copolymers | Click Coupling | Azide-functionalized block for linking | Linear A-B or A-B-A block copolymers |
| Graft Copolymers | "Grafting-to" | Side-chain attachment to polymer backbone | Polymer with PEG-oxazolidinone grafts |
| Star Polymers | Arm-first approach | Functionalization of core molecule | Star-shaped polymer with functional arms |
The bifunctional nature of this compound makes it an excellent crosslinking agent for the formation of hydrogels and other polymer networks. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, and their properties are highly dependent on the crosslinking density and chemistry.
The primary mechanism for crosslinking involves the azide group. By mixing this compound with a polymer that has multiple alkyne groups (or vice-versa), a crosslinked network can be formed via CuAAC or the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net This method allows for the creation of hydrogels with tunable mechanical properties and degradation profiles. nih.gov The hydrophilic PEG4 spacer contributes to the water-absorbing capacity of the resulting hydrogel.
Furthermore, the oxazolidin-2-one group presents an alternative route for crosslinking. It can act as an efficient ligand in copper-catalyzed N-arylation reactions, enabling the formation of crosslinks with polymers containing pyrrole, imidazole, or indole (B1671886) moieties. broadpharm.comamyjet.com This dual reactivity allows for the potential creation of double-network hydrogels, where two distinct crosslinking chemistries operate orthogonally to create materials with enhanced toughness and unique mechanical properties. researchgate.netmdpi.com
Research Findings on Azide-Mediated Hydrogel Formation Studies on similar azide-functionalized PEG molecules demonstrate rapid gelation, often within minutes, and high biocompatibility, allowing for the encapsulation of viable cells within the hydrogel matrix. researchgate.net
| Crosslinking Chemistry | Reactive Groups | Network Type | Potential Application |
| Click Chemistry (CuAAC/SPAAC) | Azide + Alkyne | Covalent Network | Tissue engineering scaffolds, drug delivery |
| N-Arylation | Oxazolidin-2-one + N-heterocycle | Covalent Network | Advanced functional gels |
| Orthogonal Crosslinking | Both of the above | Double-Network Hydrogel | High-strength, tough hydrogels |
Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to small changes in their external environment, such as temperature, pH, or light. mdpi.comnih.gov this compound can be incorporated into polymers to impart such responsive behaviors.
The PEG component itself can introduce thermo-responsiveness, particularly when combined with more hydrophobic polymer blocks, leading to lower critical solution temperature (LCST) behavior. nih.gov More advanced strategies could involve designing the linkage formed by the oxazolidin-2-one or azide group to be cleavable under specific stimuli. For example, if the azide were to participate in a Staudinger ligation with a specifically designed phosphine (B1218219), the resulting bond could be engineered to be redox-sensitive. nih.gov Similarly, incorporating enzyme-cleavable peptide sequences alongside the this compound crosslinker can render the resulting hydrogels biodegradable and responsive to specific biological signals. rsc.org
Surface Functionalization and Interface Engineering
Modifying the surfaces of materials is critical for a vast range of applications, from preventing non-specific protein adsorption on medical implants to creating targeted drug delivery nanoparticles. rsc.orgnih.govresearchgate.net this compound provides a robust platform for such surface engineering.
The "grafting-to" approach is commonly used to functionalize surfaces. Substrates such as silicon wafers or gold nanoparticles can be pre-functionalized with alkyne groups. Subsequent reaction with this compound via click chemistry results in a dense layer of PEG chains terminating with the oxazolidin-2-one group. core.ac.uk
This surface modification imparts several key features:
Stealth Properties: The hydrophilic PEG chains create a hydration layer that can reduce non-specific protein adsorption and prevent recognition by the immune system, a crucial feature for in vivo applications of nanoparticles. nih.gov
Stability: The robust covalent attachment via the triazole linkage ensures the long-term stability of the functional coating. nih.gov
Functionality: The terminal oxazolidin-2-one group remains available for further chemical modification, allowing for the attachment of other functional molecules.
This strategy has been successfully used to functionalize a variety of nanomaterials, improving their colloidal stability and utility in biological environments. nih.govmdpi.com
Building upon surface functionalization, this compound can be used to create bioactive surfaces that interact specifically with biological systems. After immobilizing the molecule onto a substrate (e.g., a glass slide or a nanoparticle) via its azide group, the exposed oxazolidin-2-one moiety can be used as an anchor point.
Alternatively, the molecule can be attached via the oxazolidin-2-one, leaving the azide group free. This terminal azide is then readily available to "click" with alkyne-modified biomolecules, such as peptides, proteins, or oligonucleotides. axispharm.com This allows for the precise, covalent immobilization of bioactive species onto a surface.
Cell Culture: Surfaces can be patterned with cell-adhesive peptides (like RGD) to promote specific cell attachment and growth, creating more biologically relevant cell culture environments. core.ac.uk
Biosensing: By attaching antibodies or specific DNA probes to a sensor chip, highly sensitive and specific biosensors can be fabricated for diagnostic applications.
The combination of the protein-repellent PEG spacer and the specific bio-functionalization enabled by the terminal azide group allows for the creation of surfaces with high signal-to-noise ratios, which is essential for sensitive detection.
Control of Surface Properties through PEGylation
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to surfaces, a process known as PEGylation, is a widely employed strategy to control the interfacial properties of materials. The PEG4 linker in this compound provides a hydrophilic and flexible spacer that can significantly alter the surface characteristics of a substrate. When this molecule is anchored to a material, the PEG chains extend from the surface, creating a hydrated layer that can prevent the non-specific adsorption of proteins and other biomolecules. This "stealth" effect is crucial in the development of biocompatible materials for medical devices and implants.
The density and conformation of the grafted PEG chains are critical factors that determine the effectiveness of the surface modification. A high density of PEG chains leads to a "brush" conformation, which is highly effective at repelling proteins, while a lower density results in a "mushroom" conformation with reduced anti-fouling properties. The use of this compound allows for precise control over the grafting density through the highly efficient and specific nature of the azide group's click chemistry reaction. This enables the tailoring of surface properties to meet the demands of specific applications.
| Property | Unmodified Surface | Surface Modified with this compound |
| Wettability | Hydrophobic | Hydrophilic |
| Protein Adsorption | High | Low |
| Biocompatibility | Variable | High |
| Frictional Properties | High | Low |
This table provides an interactive overview of the expected changes in surface properties upon modification with this compound.
Research has demonstrated that PEGylated surfaces can significantly reduce the adhesion of cells and bacteria, which is a critical advantage in the design of medical implants and biosensors. The PEG4 linker in this compound, with its defined length of four ethylene (B1197577) glycol units, allows for a systematic study of the relationship between linker length and surface properties.
Development of Advanced Research Tools for Materials Science
The unique combination of functional groups in this compound makes it a valuable tool for the development of advanced research probes and linkers in materials science. Its bifunctional nature allows it to bridge different types of materials or to introduce specific functionalities onto a surface for detailed investigation.
Understanding the interactions at the interface of materials is fundamental to designing new functional surfaces. This compound can be employed to create molecular probes for studying these interactions. For instance, the oxazolidin-2-one end of the molecule can be anchored to a surface, leaving the azide group available for the attachment of a reporter molecule, such as a fluorescent dye or a nanoparticle, via click chemistry.
These surface-tethered probes can then be used in various analytical techniques, such as atomic force microscopy (AFM) or surface plasmon resonance (SPR), to investigate the forces and kinetics of interactions between the surface and other molecules. The PEG linker plays a crucial role in these probes by providing a flexible spacer that allows the reporter molecule to interact freely with its environment while minimizing non-specific binding.
| Probe Component | Function |
| Oxazolidin-2-one | Surface anchoring group |
| PEG4 Linker | Flexible, hydrophilic spacer |
| Azide Group | "Clickable" handle for reporter molecule attachment |
| Reporter Molecule | Signal generation (e.g., fluorescence, plasmon resonance) |
This interactive table details the functional components of a surface interaction probe based on this compound.
Hybrid materials, which combine the properties of organic and inorganic components, are at the forefront of materials science research. This compound is an ideal candidate for a linker in the fabrication of these materials due to its ability to connect disparate material types.
The azide group can be used to "click" the linker onto an alkyne-functionalized organic polymer, while the oxazolidin-2-one moiety can potentially be used to coordinate with or react with inorganic surfaces, such as metal oxides. The oxazolidin-2-one group is known to be an effective ligand for copper-catalyzed N-arylation reactions, suggesting its potential for forming stable linkages with appropriately functionalized surfaces.
The PEG spacer in this context serves to compatibilize the organic and inorganic phases, preventing phase separation and ensuring the formation of a stable, well-integrated hybrid material. The precise length of the PEG4 linker can be used to tune the distance and interaction between the two phases, thereby controlling the final properties of the hybrid material.
Methodological Advancements and Mechanistic Insights
Mechanistic Investigations of Oxazolidin-2-one Reactivity
The oxazolidin-2-one ring is a stable heterocyclic moiety but can undergo specific reactions, notably ring-opening with nucleophiles and participation as a ligand in N-arylation reactions.
The oxazolidin-2-one ring can be opened by nucleophilic attack, a reaction that is valuable for synthesizing β-amino alcohols and other important structures. researchgate.net The reaction can be initiated under various conditions, and the pathway often involves the cleavage of a C-O bond. acs.org For example, acid-catalyzed ring-opening of related oxazolidinone-fused aziridines with alcohols proceeds via an SN2-like mechanism, resulting in an inversion of configuration at the site of nucleophilic attack. acs.org
A general mechanism for nucleophilic ring-opening starts with the attack of a nucleophile on one of the electrophilic carbons of the ring, typically the carbonyl carbon or the C-5 carbon. Attack at the carbonyl carbon can lead to the formation of a carbamate (B1207046) intermediate. researchgate.net For instance, the electroreductive carboxylation of 1,3-oxazolidin-2-ones involves the selective cleavage of the C(sp³)–O bond to form β-amino acids. acs.org The mechanism can proceed either through a single electron transfer at the cathode or via a CO₂•⁻ intermediate. acs.org
The table below outlines potential outcomes of ring-opening reactions with different nucleophiles.
| Nucleophile | Reaction Conditions | Product Type | Mechanistic Feature |
| Alcohols (ROH) | Acid-catalyzed (e.g., TfOH) | 2-Amino ethers | SN2-like attack on aziridine (B145994) fused to oxazolidinone ring, leading to inversion of configuration. acs.org |
| Water (H₂O) | Palladium-catalyzed aminohydroxylation | Amino alcohols | Involves an SN2 type attack of water at a high-valent Palladium center. organic-chemistry.org |
| Carbon Dioxide (CO₂•⁻) | Electroreductive | β-Amino acids | Selective cleavage of the C(sp³)–O bond via single electron transfer. acs.org |
The nitrogen atom of the oxazolidin-2-one ring can undergo N-arylation through transition metal-catalyzed cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig reactions. The oxazolidin-2-one itself, or a derivative, can act as an efficient ligand in these processes. broadpharm.com Specifically, the oxazolidin-2-one group is an effective ligand for the copper-catalyzed N-arylation of heterocycles like pyrrole, imidazole, and indole (B1671886). broadpharm.com
In a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, the reaction outcome is strongly influenced by the choice of phosphine (B1218219) ligands, base, and solvent. organic-chemistry.org The mechanism is believed to follow a standard catalytic cycle for cross-coupling: oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the oxazolidinone nitrogen to the palladium center, and finally, reductive elimination to form the N-aryl oxazolidinone product and regenerate the Pd(0) catalyst.
More recently, a ligand-free, copper-catalyzed N-arylation method using diaryliodonium salts has been developed for hindered oxazolidinones. chemrxiv.org This approach is effective for a wide range of substrates, including sterically hindered ones. The mechanism of such Ullmann-type reactions is thought to involve the coordination of the copper catalyst to the oxazolidinone, followed by reaction with the hypervalent iodine reagent to form the C-N bond. chemrxiv.orgresearchgate.net The ability of the oxazolidin-2-one moiety to facilitate these transformations highlights its dual functionality not just as a structural core but also as a participant in catalysis.
Analytical Techniques for Characterization of Conjugates and Intermediates
The precise characterization of "Azido-PEG4-oxazolidin-2-one" and its subsequent conjugates and reaction intermediates is crucial for ensuring the purity, structural integrity, and functionality of the resulting biomolecular constructs. A suite of analytical techniques is employed to confirm the identity and purity of these compounds, each providing unique insights into their molecular structure and properties. These methods include spectroscopic, chromatographic, and mass spectrometric techniques.
Spectroscopic Methods (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural elucidation of "this compound" and its derivatives. These techniques provide detailed information about the chemical environment of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of PEG-based linkers. However, the characterization of PEG azides by ¹H NMR can be challenging due to the resonance of the methylene (B1212753) protons adjacent to the azide (B81097) group often being obscured by the large, repeating ethylene (B1197577) glycol signals of the PEG backbone nih.gov.
For a definitive analysis, derivatization via a "click" reaction to form a 1,2,3-triazole can be employed. This shifts the signals of the adjacent methylene protons, allowing for clear integration and quantification of the azide end-group functionality nih.gov. In the case of "this compound," ¹H NMR would be used to verify the presence of protons associated with the PEG linker, the azide terminus, and the oxazolidin-2-one ring. Similarly, ¹³C NMR would confirm the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy is particularly useful for identifying the presence of specific functional groups. In "this compound," the azide group (N₃) exhibits a characteristic and strong stretching vibration, which is a key diagnostic peak mdpi.com. The oxazolidin-2-one ring will also have distinct carbonyl (C=O) stretching absorption.
Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used to characterize conjugates, especially when a chromophore is introduced or altered during the conjugation process. While the "this compound" linker itself does not have a strong chromophore in the standard UV-Vis range, it can be used to monitor reactions involving molecules that do absorb in this region.
Table 1: Representative Spectroscopic Data for Azido-PEGylated Compounds
| Technique | Functional Group | Expected Chemical Shift / Absorption Band |
|---|---|---|
| ¹H NMR | PEG backbone (-CH₂CH₂O-) | ~3.6 ppm (s, broad) |
| ¹H NMR | Methylene adjacent to Azide (-CH₂-N₃) | ~3.4 ppm (t) |
| ¹³C NMR | PEG backbone (-CH₂CH₂O-) | ~70 ppm |
| ¹³C NMR | Methylene adjacent to Azide (-CH₂-N₃) | ~50 ppm |
| IR Spectroscopy | Azide (N₃) stretch | 2100 cm⁻¹ (strong, sharp) |
| IR Spectroscopy | Carbonyl (C=O) in oxazolidin-2-one | ~1750 cm⁻¹ |
| IR Spectroscopy | C-O-C stretch (PEG) | ~1100 cm⁻¹ (strong, broad) |
Chromatographic Separations (e.g., HPLC, GPC)
Chromatographic techniques are essential for the purification and purity assessment of "this compound" and its conjugates.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate, identify, and quantify each component in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly employed to assess the purity of the bifunctional linker and to monitor the progress of conjugation reactions. By analyzing the retention time and peak area, the purity of the final conjugate can be determined, and unreacted starting materials can be separated.
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. GPC is particularly useful for analyzing the molecular weight distribution of PEGylated molecules. It can effectively separate the desired PEGylated conjugate from unreacted, higher, or lower molecular weight species, ensuring the homogeneity of the final product.
Table 2: Chromatographic Methods for Analysis of PEGylated Compounds
| Technique | Principle of Separation | Application in "this compound" Analysis |
|---|---|---|
| HPLC | Polarity and interaction with stationary phase | Purity assessment of the linker, reaction monitoring, purification of conjugates. |
| GPC/SEC | Molecular size (hydrodynamic volume) | Determination of molecular weight and polydispersity, separation of conjugates from unreacted species. |
Mass Spectrometry for Molecular Confirmation
Mass Spectrometry (MS) provides a highly accurate determination of the molecular weight of "this compound" and its conjugates. This technique is crucial for confirming that the correct molecular structure has been synthesized.
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound by measuring the mass-to-charge ratio (m/z) with very high precision nih.gov. For "this compound," HRMS would be used to confirm its elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying intermediates and final products in a reaction mixture. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and elucidate its structure by analyzing the fragmentation pattern.
Table 3: Mass Spectrometry Data for "this compound"
| Technique | Measurement | Expected Value for C₁₃H₂₄N₄O₆ |
|---|---|---|
| HRMS | Exact Mass | 332.1700 g/mol |
| HRMS | [M+H]⁺ (protonated) | 333.1778 m/z |
| HRMS | [M+Na]⁺ (sodiated) | 355.1597 m/z |
Emerging Research Trajectories and Future Perspectives
Expanding Orthogonal Reactivity Profiles for Multi-Component Assemblies
The true potential of Azido-PEG4-oxazolidin-2-one lies in its capacity for sequential and orthogonal conjugations. The azide (B81097) group serves as a robust handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, known as "click chemistry". frontiersin.org This reaction is highly specific and efficient under mild, aqueous conditions, making it ideal for biological applications. nih.govvectorlabs.com
Orthogonally, the oxazolidin-2-one moiety is a stable protecting group for a primary amine. This amine can be revealed under specific conditions post-conjugation of the azide, enabling a second, distinct chemical transformation. This dual reactivity allows for the precise, stepwise assembly of multi-component systems. For instance, a biomolecule could first be attached to a surface or another protein via the azide-alkyne click reaction. Subsequently, the now-unmasked amine can be used for amide bond formation with an NHS ester-activated molecule, such as a fluorescent dye or a small molecule drug. biochempeg.com
This strategy is being explored in the synthesis of complex constructs like antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs), where the linker's properties are critical for stability and efficacy. frontiersin.orgnih.gov Research has demonstrated that combining click chemistry with other robust reactions, such as the Ugi multicomponent reaction, can generate diverse libraries of drug conjugates with varied pharmacokinetic profiles, underscoring the power of using linkers with orthogonal reactive sites. nih.govnih.gov
| Feature | Orthogonal Reaction 1 (Azide) | Orthogonal Reaction 2 (Revealed Amine) | Potential Application |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Amide bond formation, Michael addition, etc. | Stepwise assembly of trifunctional molecules |
| Reacts With | Terminal or strained alkynes | NHS esters, isothiocyanates, aldehydes | Conjugating distinct imaging and therapeutic agents to a single targeting moiety |
| Key Advantage | High specificity and efficiency (Bioorthogonal) | Chemoselective ligation post-deprotection | Precise control over architecture of complex bioconjugates |
Integration with Advanced High-Throughput Screening Methodologies for Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. nih.gov Azido-PEG linkers are increasingly being integrated into HTS platforms, particularly for surface immobilization and the development of activity-based assays.
In one application, this compound can be used to functionalize surfaces, such as microarrays or beads. The linker can be attached via its amine (after deprotection) to an activated surface, presenting the azide group for the subsequent immobilization of alkyne-tagged small molecules, peptides, or proteins. This creates a spatially addressed library that can be screened for interactions with a specific biological target.
Furthermore, these linkers are instrumental in HTS assays for enzyme inhibitor discovery. nih.gov For example, an alkyne-containing substrate for a target enzyme can be immobilized on an azide-functionalized plate. The enzymatic reaction is performed in the presence of library compounds, and inhibition is detected by a failure to release a reporter tag. The hydrophilic PEG4 spacer is advantageous in these systems as it extends the substrate from the surface, minimizing steric hindrance and reducing non-specific binding. jenkemusa.com
| HTS Application | Role of this compound | Method of Detection | Research Goal |
| Compound Library Microarray | Covalently links alkyne-tagged library compounds to an azide-functionalized surface. | Fluorescence or mass spectrometry to detect binding of a labeled target protein. | Discovery of novel protein-ligand interactions. |
| Enzyme Inhibitor Screening | Immobilizes an alkyne-modified enzyme substrate onto an azide-coated multi-well plate. | Loss of a fluorescent or colorimetric signal upon cleavage of the substrate. | Identification of potent and selective enzyme inhibitors from large libraries. nih.gov |
| Frontal Affinity Chromatography | Used to create an affinity column by immobilizing a target protein (via its amines) that has been modified with the linker. | Mass spectrometry to detect library compounds that are retained on the column. | Screening compound libraries to identify binders for a specific enzyme. nih.gov |
Exploration in Non-Traditional Bioconjugation Scenarios and Niche Applications
Beyond standard labeling of proteins and surfaces, the unique properties of heterobifunctional PEG linkers are enabling their use in more complex and nuanced biological investigations. The flexibility and defined length of the PEG chain are being exploited to probe and manipulate the function of intricate biological machinery.
One such niche application is in the study of molecular motors. Research has shown that long, flexible bifunctional PEG linkers can be used to tether a large protein cargo to a specific subunit of a multi-protein complex, such as ATP synthase. nih.gov In this scenario, a molecule like this compound could be used to first attach to a cysteine residue on the rotor component of ATP synthase via a maleimide (B117702) attached to the linker's amine end, and then use the azide to click-conjugate a bulky protein. This tethered cargo can act as a physical brake, allowing researchers to directly test hypotheses about the mechanics of protein rotation and function. nih.gov This approach provides a way to maintain proximity between two entities without directly altering their interacting surfaces, opening new avenues for studying protein function in situ. nih.gov
Contributions to Novel Research Tool Development in Academic and Industrial Settings
A significant area of growth is the use of Azido-PEG linkers in the construction of sophisticated chemical probes for studying enzyme activity and other cellular processes. Activity-based probes (ABPs) are powerful tools that typically consist of three parts: a reactive group (the "warhead") that covalently binds to the active site of a target enzyme, a reporter tag (e.g., a fluorophore or biotin), and a linker that connects them. mdpi.com
This compound is an ideal scaffold for creating ABPs. The oxazolidinone can be converted to an amine and coupled to a reactive warhead designed for a specific enzyme class, such as sirtuins or deubiquitinating enzymes. nih.govrsc.org The azide group then serves as a versatile, bioorthogonal handle for attaching a reporter tag via click chemistry. This modular approach allows researchers to easily swap different warheads and reporter tags to create a panel of probes for various applications, from in-gel fluorescence scanning to affinity purification and mass spectrometry-based identification of enzyme targets. mdpi.comnih.gov The development of such probes provides powerful platforms for enzyme profiling, inhibitor discovery, and identifying the physiological substrates of important enzymes. nih.gov
| Probe Component | Function | Example Moiety | Role of this compound |
| Warhead | Covalently binds to the enzyme active site. | Thioacyllysine, propargyl electrophile | The linker's amine (post-deprotection) is used to conjugate the warhead. |
| Linker | Connects warhead to reporter tag; improves solubility. | PEG4 chain | Provides the central scaffold and enhances probe biocompatibility. |
| Reporter Handle | Allows for attachment of a detection moiety. | Azide (N₃) | The azide group enables bioorthogonal "click" attachment of a reporter tag. |
| Reporter Tag | Enables visualization or enrichment of the probe-enzyme complex. | Alkyne-fluorophore, Alkyne-biotin | Clicked onto the azide handle in the final step of probe application. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Azido-PEG4-oxazolidin-2-one, and how can researchers validate its structural integrity?
- Methodology : Synthesis typically involves coupling the azido-PEG4 moiety to the oxazolidin-2-one core via amidation or click chemistry. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm bond connectivity, alongside high-resolution mass spectrometry (HRMS) for molecular weight verification. For purity assessment, reverse-phase HPLC with UV detection is recommended .
- Safety Note : Handle azido compounds under inert atmospheres to avoid unintended reactions, and follow GHS safety protocols (e.g., wear nitrile gloves, use fume hoods) due to acute toxicity risks .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store the compound in a desiccator at –20°C under nitrogen to prevent hydrolysis of the oxazolidinone ring and degradation of the azide group. Avoid exposure to light, moisture, or reducing agents. For handling, use glass-coated vials to minimize adsorption losses .
- Data Support : Stability studies should include periodic LC-MS analysis to monitor degradation products, particularly under varying pH and temperature conditions .
Q. What are the primary applications of this compound in bioconjugation workflows?
- Methodology : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling of biomolecules. Optimize reaction conditions (e.g., Cu(I) concentration, ligand choice) to minimize protein aggregation. For example, use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound for peptide coupling?
- Methodology : Discrepancies often arise from competing side reactions (e.g., oxazolidinone ring opening under basic conditions). To troubleshoot:
- Perform kinetic studies using in situ IR spectroscopy to monitor reaction progress.
- Compare coupling efficiencies with alternative activating agents (e.g., HATU vs. EDCI).
- Use orthogonal protecting groups (e.g., Fmoc for amines) to minimize undesired interactions .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to evaluate the significance of yield variations across triplicate experiments .
Q. What strategies optimize the use of this compound in cross-disciplinary studies (e.g., drug delivery vs. materials science)?
- Methodology : Tailor the PEG spacer length and terminal functionalization based on the target application:
- Drug Delivery : Ensure the PEG4 chain balances hydrophilicity and payload release kinetics. Use dynamic light scattering (DLS) to assess nanoparticle stability post-conjugation.
- Materials Science : Functionalize surfaces via strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity. Validate surface coverage using X-ray photoelectron spectroscopy (XPS) .
Q. How can computational modeling enhance the design of this compound derivatives for targeted bioactivity?
- Methodology :
- Perform density functional theory (DFT) calculations to predict azide reactivity and oxazolidinone ring stability under physiological conditions.
- Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., bacterial penicillin-binding proteins for antimicrobial studies).
- Validate predictions with in vitro assays (e.g., MIC testing for antimicrobial activity) .
Methodological Considerations
- Data Reproducibility : Document all synthetic steps, including solvent purity, temperature gradients, and catalyst batches, as minor variations can significantly impact outcomes .
- Ethical and Safety Compliance : Adhere to institutional biosafety protocols when handling azides, which are potential explosive hazards under concentrated or heated conditions .
- Interdisciplinary Collaboration : Engage crystallographers for single-crystal X-ray analysis to resolve ambiguities in stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
